molecular formula C28H23ClN2O6S B11142468 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate

Cat. No.: B11142468
M. Wt: 551.0 g/mol
InChI Key: LDMLYMNFFQOMNV-DEOSSOPVSA-N
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Description

6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE is a synthetic organic compound that combines several functional groups, including a chromenone, an indole, and a sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. The starting materials might include 6-chloro-4-methyl-2H-chromen-2-one, indole-3-carboxaldehyde, and 4-methylbenzenesulfonamide. Key steps could involve:

    Condensation Reactions: To form the chromenone and indole intermediates.

    Coupling Reactions: To link the intermediates together.

    Purification: Using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production.

    Automated Purification Systems: To ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: To form more oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: Particularly nucleophilic substitution at the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: As a building block for more complex organic compounds.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Biochemical Probes: For studying biological pathways.

Medicine

    Therapeutics: Investigated for potential therapeutic applications.

    Diagnostics: Use in diagnostic assays.

Industry

    Materials Science:

    Chemical Manufacturing: As an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Signal Transduction Pathways: Affecting cellular signaling.

    Metabolic Pathways: Influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methyl-2H-chromen-2-one: A precursor in the synthesis.

    Indole-3-carboxaldehyde: Another precursor.

    4-Methylbenzenesulfonamide: A related sulfonamide compound.

Uniqueness

6-CHLORO-4-METHYL-2-OXO-2H-CHROMEN-7-YL 3-(1H-INDOL-3-YL)-2-(4-METHYLBENZENESULFONAMIDO)PROPANOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H23ClN2O6S

Molecular Weight

551.0 g/mol

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C28H23ClN2O6S/c1-16-7-9-19(10-8-16)38(34,35)31-24(12-18-15-30-23-6-4-3-5-20(18)23)28(33)37-26-14-25-21(13-22(26)29)17(2)11-27(32)36-25/h3-11,13-15,24,30-31H,12H2,1-2H3/t24-/m0/s1

InChI Key

LDMLYMNFFQOMNV-DEOSSOPVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC4=C(C=C5C(=CC(=O)OC5=C4)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=C(C=C5C(=CC(=O)OC5=C4)C)Cl

Origin of Product

United States

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